molecular formula C14H11F3O3S B2841488 Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate CAS No. 343375-98-4

Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate

Cat. No.: B2841488
CAS No.: 343375-98-4
M. Wt: 316.29
InChI Key: AWWGGWWMTZUJDX-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate is a synthetic organic compound with the molecular formula C({14})H({11})F({3})O({3})S and a molecular weight of 316.30 g/mol . This compound features a thiophene ring substituted with a carboxylate ester and a trifluoromethylbenzyl ether group, making it a molecule of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzyl alcohol and 3-hydroxy-2-thiophenecarboxylic acid.

    Esterification: The carboxylic acid group of 3-hydroxy-2-thiophenecarboxylic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3-hydroxy-2-thiophenecarboxylate.

    Etherification: The hydroxyl group of the ester is then reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base like potassium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the thiophene ring.

    3-(Trifluoromethyl)benzylamine: Contains the trifluoromethylbenzyl group but has an amine instead of an ester.

    Methyl 2-thiophenecarboxylate: Similar thiophene ester structure but without the trifluoromethylbenzyl ether group.

Uniqueness

Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate is unique due to the combination of its trifluoromethylbenzyl ether and thiophene ester functionalities, which confer distinct chemical and physical properties

Properties

IUPAC Name

methyl 3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O3S/c1-19-13(18)12-11(5-6-21-12)20-8-9-3-2-4-10(7-9)14(15,16)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWGGWWMTZUJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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